molecular formula C8H8FNO3 B1526157 2-Amino-3-fluoro-6-methoxybenzoic acid CAS No. 1354949-83-9

2-Amino-3-fluoro-6-methoxybenzoic acid

Cat. No. B1526157
CAS RN: 1354949-83-9
M. Wt: 185.15 g/mol
InChI Key: VUQCDRYOWXVSPB-UHFFFAOYSA-N
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Description

2-Amino-3-fluoro-6-methoxybenzoic acid is a chemical compound with the CAS Number: 1354949-83-9 . It has a molecular weight of 185.15 . It is a powder at room temperature .


Molecular Structure Analysis

The IUPAC Name of this compound is 2-amino-3-fluoro-6-methoxybenzoic acid . The InChI Code is 1S/C8H8FNO3/c1-13-5-3-2-4 (9)7 (10)6 (5)8 (11)12/h2-3H,10H2,1H3, (H,11,12) .


Physical And Chemical Properties Analysis

2-Amino-3-fluoro-6-methoxybenzoic acid is a powder at room temperature .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of 2-Amino-3-fluoro-6-methoxybenzoic acid, focusing on six unique applications:

Starting Material for Mycotoxin Synthesis

It may be used as a starting material in the synthesis of dihydro-0-methylsterigmatocystin, a natural mycotoxin .

Benzoxazole and Benzothiazine Derivatives

Related to the synthesis of benzoxazole derivatives structurally related to riluzole, a neuroprotective drug approved for the treatment of amyotrophic lateral sclerosis .

Chemical Research and Development

The compound is used in R&D for developing new chemical synthesis methods and understanding chemical reactions .

Safety And Hazards

The compound has been classified under GHS07. The hazard statements include H302, H315, H319, H335 which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-amino-3-fluoro-6-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-13-5-3-2-4(9)7(10)6(5)8(11)12/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUQCDRYOWXVSPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901270609
Record name Benzoic acid, 2-amino-3-fluoro-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901270609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-fluoro-6-methoxybenzoic acid

CAS RN

1354949-83-9
Record name Benzoic acid, 2-amino-3-fluoro-6-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354949-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-amino-3-fluoro-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901270609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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